molecular formula C34H28O10 B014556 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose CAS No. 627466-98-2

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Cat. No. B014556
CAS RN: 627466-98-2
M. Wt: 596.6 g/mol
InChI Key: FCDYAJBVISGNLC-FUDYUEBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (TOBM) is a sugar molecule that is found in a variety of plant-based foods and is known for its ability to interact with proteins. It has been studied for its potential therapeutic and industrial applications, as well as its biochemical and physiological effects. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

  • Synthesis of Branched Mannooligosaccharides : It serves as a glycosyl donor in the synthesis of branched mannooligosaccharides with labeled terminal mannose units, which are useful in studying carbohydrate-based interactions in biological systems (Ivlev et al., 2005).

  • Influence on Anomeric Equilibrium : The modification of protecting groups in 2,3,4,6-tetra-O-benzoyl-D-mannopyranose, such as replacing the 4- and 6-O-benzyl ethers with a 4,6-O-benzylidene acetal, can significantly influence the population of the α-anomer, an important aspect in carbohydrate chemistry (Sharma, Bohé, & Crich, 2012).

  • Chemical Synthesis of Polysaccharides : This compound is used in the chemical synthesis of various polysaccharides, including branched stereoregular polysaccharides like 4-O-α-D-mannopyranosyl-(1→6)-α-D-mannopyranan, which have potential applications in polymer science and chemical synthesis (Kobayashi, Nomura, & Okada, 1993).

  • Synthesis of Thiocellobiose and Thiosophorose : this compound is used as an intermediate in the synthesis of thiocellobiose and thiosophorose, showcasing its importance in the synthesis of unique carbohydrate derivatives (Hamacher, 1984).

  • Pharmaceutical Research Applications : The synthesized 4-thio-dD-mannose from this compound has potential applications in pharmaceutical research, indicating its significance in drug development and medicinal chemistry (Shah, Bose, & Bahl, 1979).

properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDYAJBVISGNLC-FUDYUEBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921103
Record name 2,3,4,6-Tetra-O-benzoylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113544-59-5
Record name 2,3,4,6-Tetra-O-benzoylhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 3
Reactant of Route 3
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 4
Reactant of Route 4
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 5
Reactant of Route 5
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Reactant of Route 6
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.